molecular formula C20H23FN2O7S B3948354 1-(3-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate

1-(3-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate

Cat. No. B3948354
M. Wt: 454.5 g/mol
InChI Key: FLALBJGNHKJGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FMP or FMPZ and is a piperazine derivative.

Mechanism of Action

The exact mechanism of action of 1-(3-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate is not fully understood. However, it is believed to act by modulating the levels of various neurotransmitters in the brain, such as serotonin, norepinephrine, and dopamine. It also acts by modulating the pain pathways in the brain and inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Some of the major effects are as follows:
1. Increase in the levels of neurotransmitters such as serotonin and norepinephrine in the brain.
2. Blockade of dopamine receptors in the brain.
3. Modulation of pain pathways in the brain.
4. Inhibition of the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-(3-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate has several advantages and limitations for lab experiments. Some of the major advantages are as follows:
1. Potent activity in various animal models.
2. Low toxicity.
3. Good bioavailability.
4. Well-tolerated in animals.
Some of the major limitations are as follows:
1. Limited information on the long-term effects.
2. Limited information on the pharmacokinetics.
3. Limited information on the pharmacodynamics.

Future Directions

1-(3-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate has several potential future directions for research. Some of the major directions are as follows:
1. Further investigation of the mechanism of action.
2. Investigation of the long-term effects.
3. Investigation of the pharmacokinetics.
4. Investigation of the pharmacodynamics.
5. Investigation of the potential applications in other fields, such as neurodegenerative diseases and cancer.
Conclusion:
This compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.

Scientific Research Applications

1-(3-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate has been extensively studied for its potential applications in various fields of scientific research. Some of the major applications are as follows:
1. Antidepressant: FMP has been found to exhibit potent antidepressant activity in various animal models. It acts by increasing the levels of neurotransmitters such as serotonin and norepinephrine in the brain.
2. Antipsychotic: FMP has also been found to exhibit antipsychotic activity in animal models. It acts by blocking the dopamine receptors in the brain.
3. Analgesic: FMP has been found to exhibit analgesic activity in various animal models. It acts by modulating the pain pathways in the brain.
4. Anti-inflammatory: FMP has been found to exhibit anti-inflammatory activity in animal models. It acts by inhibiting the production of inflammatory cytokines.

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S.C2H2O4/c1-24-17-5-7-18(8-6-17)25(22,23)21-11-9-20(10-12-21)14-15-3-2-4-16(19)13-15;3-1(4)2(5)6/h2-8,13H,9-12,14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLALBJGNHKJGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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